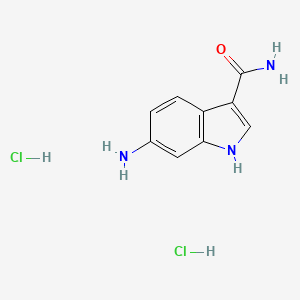

6-amino-1H-indole-3-carboxamide dihydrochloride

Beschreibung

6-Amino-1H-indole-3-carboxamide dihydrochloride is a halogenated indole derivative with a carboxamide group at position 3 and an amino group at position 4. The dihydrochloride salt enhances its water solubility, making it suitable for pharmaceutical and biochemical applications. Indole derivatives are widely studied for their biological activities, including kinase inhibition and neurotransmitter modulation . The compound’s structure (C₉H₁₀N₃O·2HCl) includes a planar indole core, a primary amine at C6, and a carboxamide at C3, which contribute to its binding affinity for biological targets such as enzymes and receptors .

Eigenschaften

IUPAC Name |

6-amino-1H-indole-3-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.2ClH/c10-5-1-2-6-7(9(11)13)4-12-8(6)3-5;;/h1-4,12H,10H2,(H2,11,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZYERKVTWFFGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC=C2C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of Indole-3-carboxylic Acid Derivatives

- Starting from substituted nitroindoles (e.g., 6-nitroindole), reduction of the nitro group to an amino group is a critical step. This is commonly achieved via catalytic hydrogenation using palladium on carbon or transfer hydrogenation using iron and ammonium chloride, which provides cleaner products and minimizes degradation.

- Carboxylation at the 3-position of the indole ring can be performed by lithium-halogen exchange followed by quenching with carbon dioxide. However, the presence of electron-withdrawing groups such as nitro can inhibit this reaction, requiring alternative strategies such as protection and rearrangement steps.

- Protection of the indole nitrogen and amino groups is often necessary to prevent side reactions. Common protecting groups include triisopropylsilyl (TIPS) for the indole NH and tert-butoxycarbonyl (Boc) for amino groups.

Conversion to Carboxamide

- Activation of the carboxylic acid is typically achieved using coupling reagents such as O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an inert organic solvent such as dimethylformamide (DMF).

- The activated intermediate is then reacted with an appropriate amine source to form the carboxamide bond. For 6-amino-1H-indole-3-carboxamide, the amine component is introduced as a dihydrochloride salt, and the reaction is typically stirred at room temperature followed by heating to ensure completion.

Formation of the Dihydrochloride Salt

- After the amide formation, the compound is isolated and purified, then treated with hydrochloric acid to form the dihydrochloride salt. This is often done by dissolving the compound in acetic acid and hydrochloric acid, heating, concentrating, and then precipitating the salt with an organic solvent such as dichloromethane.

- The solid dihydrochloride salt is filtered, washed, and dried under vacuum to yield the final product with high purity and good yield.

| Step | Reagents/Conditions | Description | Yield/Outcome |

|---|---|---|---|

| 1 | 6-Nitroindole, H2, Pd/C | Reduction of nitro to amino group | Clean conversion to 6-aminoindole |

| 2 | n-Butyl lithium, CO2 | Carboxylation at 3-position (may require protection) | Formation of 6-amino-1H-indole-3-carboxylic acid |

| 3 | HBTU, DIPEA, DMF | Activation of carboxylic acid | Formation of active ester intermediate |

| 4 | Ammonium salt of amine | Coupling to form carboxamide | Formation of 6-amino-1H-indole-3-carboxamide |

| 5 | HCl in acetic acid, DCM | Salt formation | Crystallization of dihydrochloride salt |

- The use of transfer hydrogenation with iron and ammonium chloride for nitro reduction provides a milder and cleaner alternative to catalytic hydrogenation, reducing degradation products.

- Protection strategies using Boc and TIPS groups allow selective functionalization and prevent unwanted side reactions during lithiation and carboxylation steps.

- The coupling step using HBTU and DIPEA in DMF is efficient and scalable, with room temperature stirring followed by mild heating improving yields.

- The dihydrochloride salt formation is optimized by controlling acid concentration, temperature, and solvent addition to maximize crystallinity and purity.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Nitro group reduction | H2, Pd/C or Fe/NH4Cl, room temp | Fe/NH4Cl preferred for cleaner product |

| Carboxylation | n-BuLi, CO2, low temp | May require protecting groups |

| Coupling agent | HBTU | Efficient amide bond formation |

| Base | DIPEA | Non-nucleophilic, facilitates coupling |

| Solvent | DMF | Polar aprotic, dissolves reagents well |

| Salt formation | HCl in acetic acid, DCM | Controlled precipitation of dihydrochloride |

The preparation of 6-amino-1H-indole-3-carboxamide dihydrochloride involves a carefully orchestrated sequence of functional group transformations, protection/deprotection steps, and amide coupling reactions. Advances in reduction methods and protecting group strategies have enabled more efficient syntheses with improved yields and purity. The final dihydrochloride salt is obtained via acid treatment and crystallization, providing a stable and soluble form suitable for further applications.

This synthesis is supported by detailed experimental protocols and optimization studies reported in recent literature, ensuring reproducibility and scalability for research and industrial purposes.

Analyse Chemischer Reaktionen

Types of Reactions

6-amino-1H-indole-3-carboxamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced back to an amino group using reducing agents like tin(II) chloride.

Substitution: The hydrogen atoms on the indole ring can be substituted with various functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Tin(II) chloride in hydrochloric acid.

Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, or alkylating agents.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antithrombotic Properties

Research indicates that derivatives of 1H-indole-3-carboxamide, including 6-amino-1H-indole-3-carboxamide dihydrochloride, act as reversible antagonists of the P2Y12 purinergic receptor. This mechanism plays a crucial role in platelet aggregation and thrombus formation. The compound has shown promise as a therapeutic agent for cardiovascular disorders such as thromboembolic diseases, including myocardial infarction and stroke .

Antimicrobial Activity

Studies have demonstrated that indole derivatives exhibit significant antimicrobial properties. For instance, a related compound was found to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) as low as 1 μg/mL against MRSA strains . This suggests that this compound could be explored further for its antibacterial potential.

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can yield various derivatives with enhanced biological activity. For example, modifications at the indole scaffold have been shown to improve binding affinity to target proteins, such as integrase in HIV .

Table 1: Synthesis Pathways and Yields

| Compound | Synthesis Method | Yield (%) |

|---|---|---|

| 6-amino-1H-indole-3-carboxamide | Reaction with anthranilamide using p-TSA | 33% |

| Indolylquinazolinone | Oxidation of dihydroquinazolinone | Variable |

Case Studies

Case Study: Cardiovascular Applications

A patent describes the use of indole derivatives as P2Y12 antagonists, demonstrating their efficacy in reducing thrombus formation in animal models. The study highlights the potential for these compounds to be developed into new antiplatelet therapies .

Case Study: Antimicrobial Efficacy

In a recent study, indolylquinazolinones derived from 6-amino-1H-indole-3-carboxamide were tested against multiple bacterial strains. The compound exhibited strong activity against MRSA, suggesting its utility in addressing antibiotic resistance issues prevalent in clinical settings .

Wirkmechanismus

The mechanism of action of 6-amino-1H-indole-3-carboxamide dihydrochloride involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between 6-amino-1H-indole-3-carboxamide dihydrochloride and related compounds:

Key Observations :

- Indole vs. Indoline : The saturated indoline ring in the second compound reduces aromaticity, altering electronic properties and receptor binding compared to the aromatic indole core in the target compound .

- Salt Form : Putrescine dihydrochloride (aliphatic) lacks the planar indole scaffold, limiting its use in enzyme inhibition but making it a critical standard for biogenic amine analysis .

Pharmacological and Biochemical Activity

- Kinase Inhibition: this compound shows selective inhibition of tyrosine kinases due to its carboxamide group, which mimics ATP-binding motifs. In contrast, the indoline derivative (second compound) targets serotonin receptors via pyridinyloxy substituents .

- Solubility : The dihydrochloride salt form increases aqueous solubility (>50 mg/mL) compared to neutral analogs like 6-bromo-indole derivatives (<10 mg/mL) .

- Stability : Unlike azoamidine dihydrochlorides (e.g., 2,2’-azobis compounds), which decompose under heat to generate radicals, the target compound is stable at room temperature, enabling long-term storage .

Biologische Aktivität

6-Amino-1H-indole-3-carboxamide dihydrochloride is a compound of significant interest due to its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article provides an in-depth analysis of its biological activity, mechanisms of action, and relevant research findings.

Target Interactions

The primary targets of this compound include various enzymes and proteins. The compound is known to interact with its targets through hydrogen bonding and π-π interactions, which facilitate its binding and biological activity.

Biochemical Pathways

Indole derivatives, including this compound, have been shown to influence multiple biochemical pathways. The inhibition of specific enzymes such as kinases and proteases alters cellular processes, leading to changes in cell proliferation, differentiation, and apoptosis .

Antiviral Activity

Research has demonstrated that indole derivatives exhibit antiviral properties. For instance, certain analogs of indole-2-carboxamides have shown efficacy against neurotropic alphaviruses, providing protection in preclinical models . These findings suggest that this compound may similarly possess antiviral potential.

Anticancer Properties

The compound has been studied for its anticancer effects. Indole derivatives have been associated with inhibitory activity against various cancer cell lines. Structure-activity relationship (SAR) studies indicate that modifications to the indole structure can enhance potency against specific cancer types .

Antimicrobial Effects

This compound has also been investigated for its antimicrobial properties. Studies indicate that it can inhibit the growth of pathogenic bacteria, including resistant strains. The compound's mechanism likely involves interference with bacterial metabolic pathways .

Case Studies

Multiple studies have reported on the biological effects of related indole compounds:

- Antiviral Efficacy : A study highlighted the development of indole-2-carboxamides that significantly inhibited alphavirus replication in vitro and conferred protection in vivo .

- Cancer Cell Inhibition : Another research effort focused on the inhibitory effects of indole derivatives on HIV-1 and other cancer-related enzymes, demonstrating promising results in reducing cell viability in affected cell lines .

- Antimicrobial Activity : Research showed that certain indole derivatives enhanced antibiotic efficacy against resistant bacterial strains, suggesting a potential role as adjuvants in antibiotic therapy .

Data Tables

Q & A

Basic: What are the recommended synthetic routes for 6-amino-1H-indole-3-carboxamide dihydrochloride?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from indole precursors. For example, halogenation at the 6-position of indole-3-carboxamide can be achieved using iodine or bromine with oxidizing agents in solvents like dichloromethane or acetonitrile . Subsequent amination via nucleophilic substitution or catalytic hydrogenation introduces the amino group. The dihydrochloride salt is formed by reacting the free base with hydrochloric acid in a 2:1 stoichiometric ratio, followed by purification via recrystallization or chromatography . Key challenges include controlling regioselectivity during halogenation and ensuring salt stability during isolation.

Basic: How to characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify impurities. Method validation should include precision, accuracy, and robustness testing per ICH guidelines .

- Structural Confirmation :

Advanced: What strategies resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism) or experimental design. To address:

- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess absorption and half-life .

- Metabolite Identification : Use liver microsomes or hepatocytes to identify active/inactive metabolites .

- Dose Optimization : Conduct dose-response studies in animal models, comparing efficacy thresholds with in vitro IC values .

- Control for Salt Form : Ensure the dihydrochloride form is stable in vivo, as dissociation may alter activity .

Advanced: How to optimize experimental conditions for studying enzyme inhibition mechanisms involving this compound?

Methodological Answer:

- Kinetic Assays : Use steady-state kinetics (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/uncompetitive). Vary substrate concentrations while maintaining fixed inhibitor levels .

- Thermodynamic Analysis : Perform isothermal titration calorimetry (ITC) to measure binding affinity (K) and enthalpy changes .

- Structural Studies : Co-crystallize the compound with target enzymes (e.g., LSD1 or kinases) for X-ray diffraction analysis .

- Negative Controls : Include structurally similar but inactive analogs to confirm specificity .

Basic: What are the stability profiles and recommended storage conditions for this compound?

Methodological Answer:

- Stability : The compound is hygroscopic and prone to oxidation at the amino group. Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf life. Monitor degradation via HPLC .

- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Prepare fresh solutions in deoxygenated buffers (e.g., PBS with 0.1% BSA) for biological assays .

Advanced: How to design experiments to assess the compound's potential off-target effects in cellular models?

Methodological Answer:

- High-Throughput Screening : Use kinase/GPCR panels to identify unintended interactions .

- CRISPR-Cas9 Knockdown : Silence primary targets (e.g., LSD1) to determine if effects persist .

- Proteomics : Perform SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify changes in protein expression .

- Orthogonal Assays : Combine transcriptomic (RNA-seq) and phenotypic (cell viability/apoptosis) readouts to validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.